![molecular formula C20H20O6 B2636591 (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 904502-23-4](/img/structure/B2636591.png)
(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core with multiple methoxy groups and a benzylidene substituent, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylbenzofuran-3(2H)-one with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the double bond in the benzylidene moiety.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or other alkoxides can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Potential Applications
- Medicinal Chemistry : Given its structural characteristics, (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one could be explored as a lead compound for developing new therapeutic agents targeting various diseases.
- Pharmacological Studies : The compound's interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic benefits.
- Chemical Transformations : The unique reactivity of this compound allows for further derivatization, which can lead to the synthesis of novel compounds with enhanced biological activities.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
6-Methoxybenzofuran-3(2H)-one | Benzofuran core with one methoxy group | Antioxidant | Simpler structure |
4-Methyl-6-methoxybenzo[b]furan | Benzofuran core with methyl substitution | Anticancer | Lacks trimethoxy group |
5-Hydroxy-7-methoxyflavone | Flavonoid structure | Antioxidant & anti-inflammatory | Different core structure |
This table illustrates how the complex substitution pattern in this compound may contribute to its multifaceted biological activities compared to simpler analogs.
Mechanism of Action
The mechanism by which (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-4-methylbenzofuran-3(2H)-one: Lacks the benzylidene substituent.
2,3,4-trimethoxybenzaldehyde: Lacks the benzofuran core.
Benzofuran derivatives: Various derivatives with different substituents.
Uniqueness
The uniqueness of (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one lies in its combination of a benzofuran core with multiple methoxy groups and a benzylidene substituent, which imparts distinct chemical and biological properties.
Biological Activity
(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound characterized by a complex structure that includes a benzofuran core and multiple methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H20O6, with a molecular weight of approximately 356.374 g/mol. Its structural uniqueness arises from the presence of multiple methoxy groups and a benzylidene substituent, which are believed to play significant roles in its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H20O6 |
Molecular Weight | 356.374 g/mol |
Purity | ≥ 95% |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets through:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking
These interactions may influence enzyme activity or receptor binding, contributing to its biological effects.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for neutralizing free radicals and reducing oxidative stress in cells.
Anti-inflammatory Properties
Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.
Anticancer Effects
Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators.
Case Studies and Research Findings
-
Antioxidant Activity Study : A study evaluated the compound's ability to scavenge free radicals using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to control samples.
Assay Type IC50 Value (µM) DPPH 25.4 ABTS 18.7 - Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with the compound reduced the expression of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
-
Anticancer Activity : In a recent study on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 30 µM after 48 hours.
Concentration (µM) Cell Viability (%) 0 100 10 85 30 50 50 25
Properties
IUPAC Name |
(2Z)-6-methoxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-11-8-13(22-2)10-15-17(11)18(21)16(26-15)9-12-6-7-14(23-3)20(25-5)19(12)24-4/h6-10H,1-5H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWCCOOVBTZPAR-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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